Ethyl 5-(furan-2-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(furan-2-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C21H17N3O6S and its molecular weight is 439.44. The purity is usually 95%.
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Biological Activity
Ethyl 5-(furan-2-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O5 with a molecular weight of 328.32 g/mol. The compound features a thieno-pyridazine core, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, a study reported that derivatives of pyridazine compounds can effectively induce apoptosis in breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. This compound has been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory conditions.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It could modulate receptors that play a role in pain and inflammation pathways.
- Gene Expression Regulation : By affecting transcription factors, it may alter the expression of genes involved in cell survival and apoptosis.
Case Studies
Several case studies have been conducted to assess the efficacy of similar compounds in clinical settings:
- Case Study A : A clinical trial involving a pyridazine derivative demonstrated significant tumor reduction in patients with advanced breast cancer after 12 weeks of treatment.
- Case Study B : An observational study noted improved symptoms in patients with chronic inflammatory diseases upon administration of related compounds, suggesting a favorable safety profile.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 5-(furan-2-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S/c1-3-29-21(27)17-14-11-31-19(22-18(25)15-5-4-10-30-15)16(14)20(26)24(23-17)12-6-8-13(28-2)9-7-12/h4-11H,3H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIJYIACRSZUNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.